1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine
Overview
Description
The compound “1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method allows for the synthesis of a variety of five-, six-, and seven-membered cyclic amines .Scientific Research Applications
Synthesis and Chemical Intermediates
1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine and its derivatives are often used as intermediates in chemical syntheses. For example, they play a crucial role in the synthesis of Repaglinide, an oral medication for diabetes. An efficient synthesis process using environmentally friendly catalytic hydrogenation has been developed, yielding a high purity product with minimal environmental impact (Liu, Huang, & Zhang, 2011).
Development of Novel Compounds
These amines are instrumental in the development of new chemical compounds with potential applications in various fields. For instance, novel 3,5-dispirosubstituted piperidines were synthesized using an environmentally benign, multicomponent chemical process. These compounds exhibited promising antibacterial activity, comparable to standard drugs (Lohar, Jadhav, Kumbhar, Mane, & Salunkhe, 2016).
Molecular Structure Analysis
Advanced molecular structure analysis techniques, such as X-ray crystallography and spectroscopic methods, have been applied to compounds containing this compound. These studies provide insights into the physical and chemical properties of these compounds, contributing to our understanding of their potential applications (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).
Spectroscopic Studies
Spectroscopic studies, such as FTIR spectroscopy, have been used to investigate the interaction of this compound derivatives with other chemicals, such as CO2. These studies are essential for understanding the chemical behavior and reaction mechanisms of these compounds (Robinson, McCluskey, & Attalla, 2011).
Pharmaceutical Research
Research has explored the use of this compound derivatives in the pharmaceutical industry. For instance, these compounds have been used in the synthesis of key intermediates for drugs like Repaglinide, demonstrating their importance in drug development (Kolla, Elati, Vankawala, Gangula, Sajja, Anjaneyulu, Bhattacharya, Sundaram, & Mathad, 2006).
Mechanism of Action
While the specific mechanism of action for “1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine” is not available, piperidine derivatives are known to have a wide range of pharmacological applications . For instance, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]piperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-5-1-3-9(12(11)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUSIOJENOJXAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C(=CC=C2)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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